Predictive Toxicology and Safety Profiling of 3-(1H-1,2,3-triazol-4-yl)aniline Dihydrochloride
Predictive Toxicology and Safety Profiling of 3-(1H-1,2,3-triazol-4-yl)aniline Dihydrochloride
Target Audience: Researchers, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Chemical Identity
In contemporary preclinical drug discovery, the integration of novel heterocyclic scaffolds must be rigorously balanced against their inherent toxicological liabilities. 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride (CAS: 1461706-10-4) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors, antifungal agents, and antiparasitic compounds[1][2]. However, from a safety pharmacology perspective, this molecule is a composite of two well-documented structural alerts: an unprotected primary aniline and a 1,2,3-triazole ring.
As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a dynamic biological perturbagen. This whitepaper deconstructs the mechanistic toxicity of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride and provides field-proven, self-validating protocols to empirically evaluate its safety profile during lead optimization.
Baseline Hazard Classifications
According to standardized safety data, the dihydrochloride salt of this compound exhibits multi-route acute toxicity[3].
-
Acute Tox. 4: Harmful if swallowed, in contact with skin, or inhaled (H302 + H312 + H332).
-
Skin Irrit. 2 / Eye Irrit. 2: Causes skin and serious eye irritation (H315, H319).
-
STOT SE 3: May cause respiratory irritation (H335).
Mechanistic Toxicology: Deconstructing Structural Alerts
To design effective safety screens, we must first understand the causality of the compound's toxicity at a molecular level. The toxicity of 3-(1H-1,2,3-triazol-4-yl)aniline is driven by the synergistic liabilities of its two primary functional groups[4].
The Aniline Alert: Bioactivation and Oxidative Stress
Primary anilines are classic structural alerts for idiosyncratic hepatotoxicity and methemoglobinemia[5]. The primary mechanism is Phase I metabolic bioactivation. Hepatic Cytochrome P450 (CYP) enzymes—particularly CYP3A4 and CYP2D6—oxidize the aniline nitrogen to form an N-hydroxylamine intermediate. This intermediate spontaneously or enzymatically dehydrates into a highly electrophilic nitroso species.
If not rapidly detoxified by cellular glutathione (GSH), these reactive metabolites covalently bind to hepatic proteins, inducing reactive oxygen species (ROS) production. This oxidative stress leads to the rapid depolarization of the inner mitochondrial membrane potential (MMP), ultimately triggering hepatocyte apoptosis[5].
The Triazole Alert: CYP Coordination and hERG Liability
While the 1,2,3-triazole moiety is prized for its metabolic stability and ability to mimic amide bonds, its nitrogen lone pairs can coordinate strongly with the heme iron of CYP450 enzymes. This can lead to potent, unintended mechanism-based inhibition of hepatic enzymes, causing severe drug-drug interactions (DDIs)[5]. Furthermore, structure-activity relationship (SAR) studies on triazolyl-aniline derivatives (such as early-stage Syk inhibitors) have demonstrated significant off-target binding to the hERG potassium channel, often yielding IC50 values < 10 µM, which poses a severe risk for QT interval prolongation and cardiotoxicity[1].
Bioactivation pathway of the aniline moiety leading to hepatotoxicity.
Quantitative Hazard & Toxicity Data
The following table synthesizes the expected toxicological parameters for the 3-(1H-1,2,3-triazol-4-yl)aniline pharmacophore based on structural alert profiling and historical empirical data from analogous kinase and parasitic inhibitors[1][2][3].
| Toxicological Parameter | Expected Profile / Value Range | Mechanistic Driver |
| Acute Toxicity (Oral/Dermal) | Category 4 (Harmful) | Systemic absorption of the dihydrochloride salt. |
| Hepatotoxicity Risk | High (Requires GSH screening) | Aniline bioactivation to nitroso species. |
| hERG Inhibition (IC50) | Often < 10 µM in functionalized analogs | Triazole/aniline coordination in the hERG pore. |
| CYP3A4 Inhibition | Moderate to High | Triazole nitrogen coordination with heme iron. |
| In Vivo Findings (Rodent) | Hepatocyte necrosis, bile plugs | Downstream effects of ROS and MMP depolarization. |
Self-Validating Experimental Protocols for Safety Profiling
To ensure scientific integrity, toxicity cannot simply be assumed; it must be empirically quantified. The following protocols are designed as self-validating systems to evaluate the safety of derivatives built upon the 3-(1H-1,2,3-triazol-4-yl)aniline scaffold.
Protocol A: Reactive Metabolite Trapping (Glutathione Assay)
Causality & Rationale: Electrophilic nitroso species generated from aniline oxidation are too transient to detect via standard LC-MS. By introducing Glutathione (GSH)—a soft nucleophile—we force the transient species to form stable adducts. Quantifying these adducts provides a direct, causal measurement of bioactivation risk[4].
Self-Validating System:
-
Positive Control: Diclofenac (known to form reactive quinone imines).
-
Negative Control: Verapamil (metabolically stable against reactive adduct formation).
-
Acceptance Criteria: Positive control must show >5 distinct GSH adduct peaks; negative control must show 0.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride in DMSO.
-
Incubation Matrix: In a 96-well plate, combine Human Liver Microsomes (HLMs, 1 mg/mL final protein concentration), 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Add the test compound (final concentration 10 µM) and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.
-
Reaction: Incubate at 37°C for 60 minutes with gentle shaking.
-
Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) using a neutral loss scan of 129 Da (characteristic of GSH cleavage) to identify adducts.
Protocol B: Automated Patch-Clamp for hERG Liability
Causality & Rationale: Because triazolyl-anilines have a known propensity to bind the hERG channel[1], relying on competitive binding assays (like radioligand displacement) is insufficient, as they do not measure functional channel block. Automated patch-clamp directly measures the physiological ionic current, providing definitive proof of cardiotoxic liability.
Self-Validating System:
-
Positive Control: E-4031 (a potent, specific hERG inhibitor).
-
Vehicle Control: 0.1% DMSO.
-
Acceptance Criteria: E-4031 must yield an IC50 between 10-50 nM; seal resistance must remain >1 GΩ throughout the recording.
Step-by-Step Methodology:
-
Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.
-
Capture & Seal: Load cells into an automated patch-clamp system (e.g., QPatch). Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief voltage pulse to achieve whole-cell configuration.
-
Baseline Recording: Apply a standard hERG voltage protocol (depolarization to +20 mV followed by a repolarizing step to -50 mV to elicit tail currents). Record baseline tail currents for 3 minutes.
-
Compound Application: Perfuse 3-(1H-1,2,3-triazol-4-yl)aniline at ascending concentrations (0.1, 1, 3, 10, 30 µM). Allow 5 minutes of equilibration per concentration.
-
Data Extraction: Measure the peak tail current amplitude at each concentration relative to baseline. Calculate the IC50 using a 4-parameter logistic fit.
In Vivo Safety Pharmacology Considerations
If a derivative of 3-(1H-1,2,3-triazol-4-yl)aniline clears in vitro screening, it must transition to in vivo models. Historical GLP toxicology studies of similar triazolyl-aniline compounds in rats and dogs have revealed specific organ liabilities[1].
During a standard 14-day or 28-day repeated-dose toxicity study, pathologists must specifically look for:
-
Hepatic Findings: Single-cell necrosis of hepatocytes, bile plugs, and portal inflammation. These are direct downstream consequences of the ROS generation and MMP depolarization initiated by the aniline moiety[1][5].
-
Hematological Findings: Elevated methemoglobin levels, a direct result of N-hydroxylamine circulation in the bloodstream interacting with erythrocytes.
Tiered preclinical safety screening workflow for triazolyl-anilines.
Conclusion
The compound 3-(1H-1,2,3-triazol-4-yl)aniline dihydrochloride is a potent chemical tool, but its structural alerts demand rigorous, mechanistic safety profiling. By understanding the causality behind its toxicity—specifically aniline-driven oxidative stress and triazole-driven CYP/hERG coordination—researchers can utilize the self-validating protocols outlined above to rationally design out toxic liabilities during the lead optimization phase.
References
- Title: 3-(1H-1,2,3-triazol-4-yl)
- Source: nih.
- Source: acs.
- Source: researchgate.
- Source: dndi.
